Welcome to the BenchChem Online Store!
molecular formula C₂₂H₂₇N₃O₄ B1145417 N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine CAS No. 299912-61-1

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine

Cat. No. B1145417
M. Wt: 397.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06476040B1

Procedure details

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (50 g, 160 mmol), 3-ethylaniline (21.34 g, 176 mmol) and propan-2-ol (500 mL) was heated at 78-82° C. for 16 hours. The mixture was cooled to cool to 5-10° C. and stirred for 1 hour. The solid was collected by filtration, and mixed with water (200 mL) and ethyl acetate (500 mL). The mixture was adjusted to pH 10-12 with 50% aqueous sodium hydroxide to give to clear layers. The organic layer was separated and washed with water (200 mL), brine (200 mL) and dried over anhydrous magnesium sulfate, filtered and concentrated to an oil. The oil was allowed to solidify and dried under vacuum at 20-25° C. to give the title product (57.2 g, 90%) as a white solid. mp 72-74° C.;
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
21.34 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:17][CH2:18][CH2:19][O:20][CH3:21])=[C:9]([O:12][CH2:13][CH2:14][O:15][CH3:16])[CH:10]=2)[N:5]=[CH:4][N:3]=1.[CH2:22]([C:24]1[CH:25]=[C:26]([CH:28]=[CH:29][CH:30]=1)[NH2:27])[CH3:23]>CC(O)C>[CH2:22]([C:24]1[CH:25]=[C:26]([NH:27][C:2]2[C:11]3[C:6](=[CH:7][C:8]([O:17][CH2:18][CH2:19][O:20][CH3:21])=[C:9]([O:12][CH2:13][CH2:14][O:15][CH3:16])[CH:10]=3)[N:5]=[CH:4][N:3]=2)[CH:28]=[CH:29][CH:30]=1)[CH3:23]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OCCOC)OCCOC
Name
Quantity
21.34 g
Type
reactant
Smiles
C(C)C=1C=C(N)C=CC1
Name
Quantity
500 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
ADDITION
Type
ADDITION
Details
mixed with water (200 mL) and ethyl acetate (500 mL)
CUSTOM
Type
CUSTOM
Details
to give to clear layers
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 20-25° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)OCCOC)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 57.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.